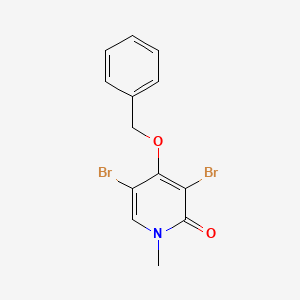![molecular formula C5H14NO4P B15171004 {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid CAS No. 883905-53-1](/img/structure/B15171004.png)
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid is a chemical compound with the molecular formula C5H14NO4P and a molecular weight of 183.14 g/mol . This compound is characterized by the presence of a phosphonic acid group, an amino group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid typically involves the reaction of 1-hydroxy-2-methylpropan-2-amine with phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the phosphonic acid group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, amides, and substituted phosphonic acids, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2-methylpropan-2-aminium chloride: This compound shares a similar structure but differs in its chloride ion presence, affecting its solubility and reactivity.
2-Amino-2-methylpropan-1-ol hydrochloride: Another structurally related compound, used in biochemical research for its unique properties.
Uniqueness
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and its potential for therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
883905-53-1 |
|---|---|
Molekularformel |
C5H14NO4P |
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
[(1-hydroxy-2-methylpropan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H14NO4P/c1-5(2,3-7)6-4-11(8,9)10/h6-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
SCJULSTUOFQUED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)

![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)








![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
